Tetrakis(pyrazol-1-yl)borate potassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

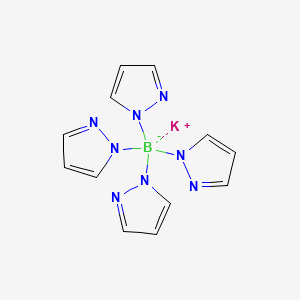

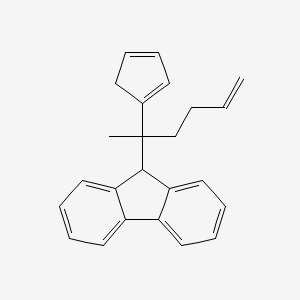

Tetrakis(pyrazol-1-yl)borate potassium salt is a chemical compound with the molecular formula C12H12BKN8O4 . It is a crystalline powder that appears white to off-white .

Synthesis Analysis

Poly(pyrazolyl)borate ligands, including tetrakis(pyrazolyl)borates, have been synthesized through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .Molecular Structure Analysis

The molecular structure of Tetrakis(pyrazol-1-yl)borate potassium salt is represented by the SMILES notation: [K+].O(N1C=CC=N1)B-(ON1C=CC=N1)ON1C=CC=N1 . The molecular weight of the compound is 318.19 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving Tetrakis(pyrazol-1-yl)borate potassium salt are not detailed in the search results, the compound has been noted for its use in the synthesis of poly(pyrazolyl)borates .Physical And Chemical Properties Analysis

Tetrakis(pyrazol-1-yl)borate potassium salt is a crystalline powder that is white to off-white in color . It has a molecular weight of 318.19 g/mol .Applications De Recherche Scientifique

Synthesis of Poly(pyrazolyl)Borate Ligands

Poly(pyrazolyl)borate ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .

Development of New Materials

Poly(pyrazolyl)borates of almost any transition metal have been prepared and used for the development of new materials . This is due to the possibility of fine-tuning the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings .

Enzymatic Models

Poly(pyrazolyl)borates have been used as enzymatic models . The ability to mimic the function of enzymes makes them valuable in the field of biochemistry and molecular biology .

Catalytic Processes

The introduction of bulky substituents on position 3 of the heterocyclic rings allowed the isolation of metal complexes bearing only one ligand and therefore vacant coordination positions at the metal opening the door to develop catalytic processes .

Carbene or Nitrene C−H Insertion

Poly(pyrazolyl)borates have been used as power catalysts in reactions such as carbene or nitrene C−H insertion . This application is particularly important in organic synthesis .

Polymerization

Poly(pyrazolyl)borates have also been used as catalysts in polymerization reactions . This is a key process in the production of various types of polymers .

Carbonyl Derivatizations

Another application of poly(pyrazolyl)borates is in carbonyl derivatizations . This is a type of chemical reaction that is used to modify carbonyl groups in organic compounds .

Research Use

Tetrakis(1-pyrazolyl)borate, potassium salt is used in research . It is often used in laboratories for various types of chemical experiments .

Safety and Hazards

While specific safety and hazard information for Tetrakis(pyrazol-1-yl)borate potassium salt is not detailed in the search results, general safety measures for handling chemicals should be followed. These include avoiding contact with skin and eyes, not breathing in dust, and handling the product only in a closed system or with appropriate exhaust ventilation .

Mécanisme D'action

Target of Action

Potassium Tetrakis(1-pyrazolyl)borate, also known as Tetrakis(pyrazol-1-yl)borate potassium salt, is primarily used as a ligand in the formation of metal complexes . These complexes can be formed with almost any transition metal . The primary targets of this compound are therefore the metal ions that it forms complexes with .

Mode of Action

The compound interacts with its targets (metal ions) by forming sandwich complexes, presenting octahedral coordination . The introduction of bulky substituents on position 3 of the heterocyclic rings allows the isolation of metal complexes bearing only one ligand, therefore vacant coordination positions at the metal open the door to develop catalytic processes .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific metal ion that the compound is complexed with . These complexes have been used as enzymatic models, for the development of new materials, and as power catalysts in reactions such as carbene or nitrene C−H insertion, polymerization or carbonyl derivatizations .

Result of Action

The molecular and cellular effects of Potassium Tetrakis(1-pyrazolyl)borate’s action are dependent on the specific metal complex formed. For example, complexes formed with transition metals have been used in catalytic processes, leading to various chemical transformations .

Action Environment

The action, efficacy, and stability of Potassium Tetrakis(1-pyrazolyl)borate are influenced by environmental factors such as temperature and the presence of other chemical species. For example, the formation of the metal complexes occurs under very mild conditions . Furthermore, the compound is sensitive to reductant conditions, which can limit the functional group scope .

Propriétés

IUPAC Name |

potassium;tetra(pyrazol-1-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.K/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;/h1-12H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZDJFJWROUEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BKN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetrakis(1-pyrazolyl)borate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-[(3-bromophenyl)methoxy]-3-iodophenyl)propanoic acid; 95%](/img/structure/B6320666.png)